N-(1-hydroxybutan-2-yl)-3,4-dipropoxybenzene-1-sulfonamide
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Overview
Description
N-(1-hydroxybutan-2-yl)-3,4-dipropoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with hydroxybutyl and dipropoxy groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-3,4-dipropoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the sulfonation of 3,4-dipropoxybenzene to introduce the sulfonamide group. This is followed by the alkylation of the sulfonamide with 1-bromo-2-butanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)-3,4-dipropoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone or butanoic acid, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)-3,4-dipropoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)-3,4-dipropoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxybutyl and dipropoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide
- N-(1-hydroxybutan-2-yl)-N-(2-(1-hydroxybutan-2-yl)amino)ethyl)nitrous amide
Uniqueness
N-(1-hydroxybutan-2-yl)-3,4-dipropoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H27NO5S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-3,4-dipropoxybenzenesulfonamide |
InChI |
InChI=1S/C16H27NO5S/c1-4-9-21-15-8-7-14(11-16(15)22-10-5-2)23(19,20)17-13(6-3)12-18/h7-8,11,13,17-18H,4-6,9-10,12H2,1-3H3 |
InChI Key |
UJBJQTQYXFPAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC(CC)CO)OCCC |
Origin of Product |
United States |
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